molecular formula C13H5N7O2S B8756833 3-(5-NITRO-4-THIOCYANATO-PYRIMIDIN-2-YL)-3H-BENZOIMIDAZOLE-5-CARBONITRILE CAS No. 1018978-50-1

3-(5-NITRO-4-THIOCYANATO-PYRIMIDIN-2-YL)-3H-BENZOIMIDAZOLE-5-CARBONITRILE

Cat. No.: B8756833
CAS No.: 1018978-50-1
M. Wt: 323.29 g/mol
InChI Key: BKINTJAXGLIKMI-UHFFFAOYSA-N
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Description

3-(5-NITRO-4-THIOCYANATO-PYRIMIDIN-2-YL)-3H-BENZOIMIDAZOLE-5-CARBONITRILE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a nitro group, a thiocyanate group, and a pyrimidinyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-NITRO-4-THIOCYANATO-PYRIMIDIN-2-YL)-3H-BENZOIMIDAZOLE-5-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzimidazole derivative, followed by thiocyanation and subsequent coupling with a pyrimidinyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(5-NITRO-4-THIOCYANATO-PYRIMIDIN-2-YL)-3H-BENZOIMIDAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-NITRO-4-THIOCYANATO-PYRIMIDIN-2-YL)-3H-BENZOIMIDAZOLE-5-CARBONITRILE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-NITRO-4-THIOCYANATO-PYRIMIDIN-2-YL)-3H-BENZOIMIDAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiocyanate group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-NITRO-4-THIOCYANATO-PYRIMIDIN-2-YL)-3H-BENZOIMIDAZOLE-5-CARBONITRILE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific applications, distinguishing it from other similar compounds .

Properties

CAS No.

1018978-50-1

Molecular Formula

C13H5N7O2S

Molecular Weight

323.29 g/mol

IUPAC Name

[2-(6-cyanobenzimidazol-1-yl)-5-nitropyrimidin-4-yl] thiocyanate

InChI

InChI=1S/C13H5N7O2S/c14-4-8-1-2-9-10(3-8)19(7-17-9)13-16-5-11(20(21)22)12(18-13)23-6-15/h1-3,5,7H

InChI Key

BKINTJAXGLIKMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)N(C=N2)C3=NC=C(C(=N3)SC#N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of 0.58 g (1.25 mmol) 4-(2,4-dimethoxybenzylamino)-3-(5-nitro-4-thiocyanatopyrimidin-2-ylamino)benzonitrile in 10 mL 30% (v/v) TFA in DCM was added 0.01 mL of triethylsilane. The mixture was stirred for 0.5 hr. LCMS indicated the completion of de-protection. A red residue was obtained after removing the volatiles on rotary evaporator, and was suspended (majority dissolved) in 10 mL 1:1 trimethyl orthoformate: MeOH. The resulting mixture was stirred for 2 hrs at room temperature. Yellow solids were precipitated. Desired product (0.38 g, 95% overall yield) was obtained after suction filtration and washing with cold MeOH twice.
Name
4-(2,4-dimethoxybenzylamino)-3-(5-nitro-4-thiocyanatopyrimidin-2-ylamino)benzonitrile
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0.01 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

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